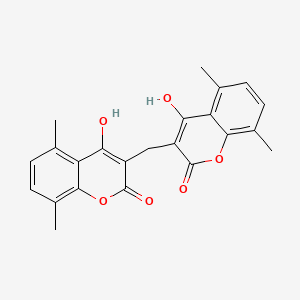
3,3'-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two benzopyran rings connected by a methylene bridge, with hydroxyl and methyl groups enhancing its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) typically involves the condensation of 4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzopyran units. Commonly used catalysts include acids like hydrochloric acid or bases such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving precise control of temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Halogenated benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the behavior of similar natural products.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The structural features of the compound allow for interactions with various biological targets.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other materials where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism by which 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Methylenebis(4-hydroxy-2H-1-benzopyran-2-one): Lacks the methyl groups, resulting in different reactivity and biological activity.
4-Hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one: A monomeric form with different physical and chemical properties.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a pyran ring, leading to different reactivity.
Uniqueness
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activity. The methylene bridge also provides structural rigidity, influencing its interactions with molecular targets.
This compound’s distinct combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
111518-88-8 |
|---|---|
Formule moléculaire |
C23H20O6 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-hydroxy-5,8-dimethyl-2-oxochromen-3-yl)methyl]-5,8-dimethylchromen-2-one |
InChI |
InChI=1S/C23H20O6/c1-10-5-7-12(3)20-16(10)18(24)14(22(26)28-20)9-15-19(25)17-11(2)6-8-13(4)21(17)29-23(15)27/h5-8,24-25H,9H2,1-4H3 |
Clé InChI |
DTBZUDDOUXVSPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C(=O)OC2=C(C=C1)C)CC3=C(C4=C(C=CC(=C4OC3=O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


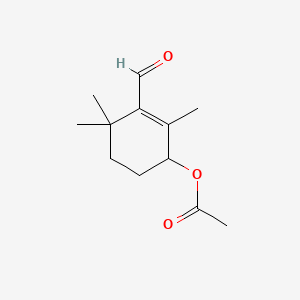
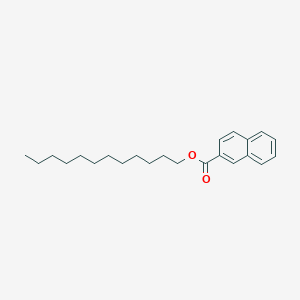
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
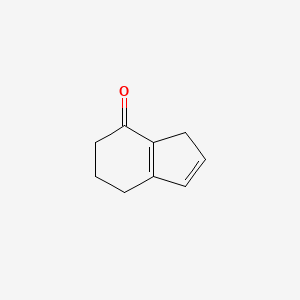
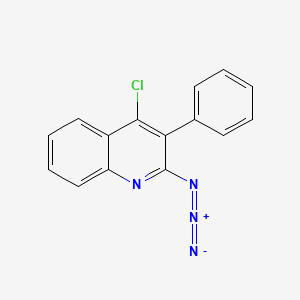
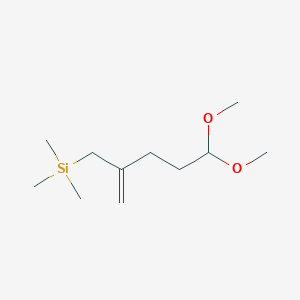
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)

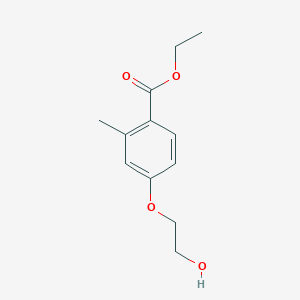
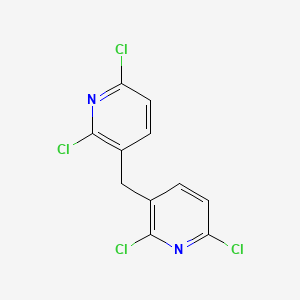
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
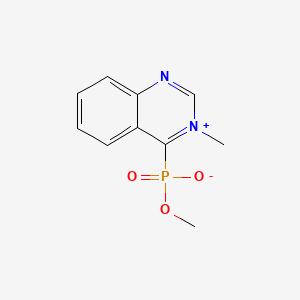
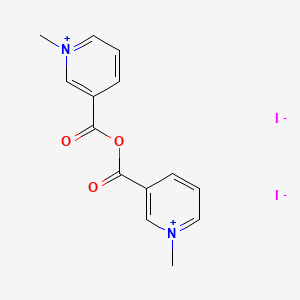
![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
